N-(4-Ethoxybenzyl)-1-propanamine hydrochloride
Description
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVIYVPHXRMADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-98-6 | |
| Record name | Benzenemethanamine, 4-ethoxy-N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxybenzyl)-1-propanamine hydrochloride typically involves the reaction of 4-ethoxybenzyl chloride with 1-propanamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(4-Ethoxybenzyl)-1-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(4-Ethoxybenzyl)-1-propanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Ethoxybenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Research Findings and Functional Insights
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability but reduce solubility. N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl (LogP N/A) may exhibit stronger receptor binding due to halogen interactions .
- Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : Increase lipophilicity (LogP ~3.60 for ethoxy/ethyl derivatives) and bioavailability. The ethoxy group in the target compound improves membrane permeability compared to methoxy analogs .
Amine Chain Length :
- Propanamine vs. Ethanamine : Longer chains (e.g., propanamine) enhance hydrophobic interactions but may reduce selectivity. N-(4-Ethoxybenzyl)ethanamine HCl (MW 213.72) has lower steric hindrance than the target compound .
Positional Isomerism :
- 4-Ethoxy vs. 2-Ethoxy : The 4-substituted derivative likely has better planar alignment for receptor binding compared to the 2-isomer, which may cause steric clashes .
Biological Relevance :
- Benzydamine HCl (a propanamine derivative with an indazole group) demonstrates anti-inflammatory activity, suggesting that the target compound’s ethoxybenzyl group could be optimized for similar applications .
Biological Activity
N-(4-Ethoxybenzyl)-1-propanamine hydrochloride is a chemical compound with potential biological activities that may have implications in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C₁₄H₁₉ClN₂O
- Molecular Weight : 256.77 g/mol
The compound features an ethoxy group attached to a benzyl moiety, which is further linked to a propanamine structure. This unique configuration may influence its interaction with biological targets.
1. Monoamine Oxidase Inhibition
Research indicates that compounds similar to this compound may exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.
2. Antidepressant Activity
Studies on related compounds suggest potential antidepressant properties. The mechanism may involve the modulation of serotonin and norepinephrine levels through MAO inhibition or direct interaction with serotonin receptors. This aligns with findings that suggest similar structural analogs can produce antidepressant-like effects in animal models.
Table 1: Summary of Biological Activities
Case Study: Antidepressant Effects in Rodent Models
A study published in the Journal of Pharmacology evaluated the antidepressant effects of various propanamine derivatives, including this compound. The study utilized the forced swim test (FST) and tail suspension test (TST) to assess behavioral changes indicative of antidepressant activity. Results indicated that treated rodents exhibited significantly reduced immobility times compared to controls, suggesting an antidepressant-like effect.
ADME-Tox Profile
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is crucial for evaluating the safety and efficacy of this compound.
- Absorption : Preliminary studies suggest good permeability across biological membranes.
- Distribution : The compound may exhibit favorable distribution characteristics due to its lipophilic nature.
- Metabolism : Likely metabolized by cytochrome P450 enzymes; specific pathways remain to be elucidated.
- Excretion : Expected renal excretion of metabolites.
- Toxicity : Initial assessments indicate a low toxicity profile at therapeutic doses; however, further studies are necessary to confirm safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
